Methyl 2-cyclopentylacetate

Physicochemical characterization Fragrance formulation Solvent selection

Methyl 2-cyclopentylacetate (CAS 2723-38-8) is a C8 alicyclic methyl ester with molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹. It is a clear liquid at ambient temperature with a computed density of 0.972 g·cm⁻³, a boiling point of 178–179 °C, and an experimental LogP of 1.74.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 2723-38-8
Cat. No. B1590561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclopentylacetate
CAS2723-38-8
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCCC1
InChIInChI=1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3
InChIKeyILSNISVKFYYCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Cyclopentylacetate (CAS 2723-38-8): Procurement-Ready Physicochemical and Synthetic Baseline


Methyl 2-cyclopentylacetate (CAS 2723-38-8) is a C8 alicyclic methyl ester with molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g·mol⁻¹ [1]. It is a clear liquid at ambient temperature with a computed density of 0.972 g·cm⁻³, a boiling point of 178–179 °C, and an experimental LogP of 1.74 . The compound is structurally the fully saturated, non‑ketonic analogue of methyl jasmonate; its first reported synthesis served to confirm the structure of the jasmonate family via catalytic hydrogenation of the parent unsaturated ketone [2]. Commercially, it is offered at purities of ≥95% and is employed as a fragrance ingredient, a synthetic building block, and a precursor for electrochemical fluorination .

Why Generic Substitution of Methyl 2-Cyclopentylacetate with In‑Class Cycloalkyl Esters Fails


Cycloalkyl-substituted methyl esters may appear interchangeable, yet subtle variations in ring size and side-chain length impart significant differences in physicochemical properties and reactivity profiles that directly affect downstream performance. For example, replacing the five‑membered cyclopentyl ring with a six‑membered cyclohexyl ring raises the boiling point by >20 °C and alters lipophilicity (ΔLogP ≈ 0.4), which impacts volatility-dependent applications such as fragrance evaporation curves . Furthermore, the cyclopentyl scaffold undergoes electrochemical fluorination to yield a perfluoro(2-oxabicyclo[3.3.0]octane) framework that is sterically constrained relative to the cyclohexyl‑derived product; this structural divergence translates to a measurable yield difference (10.5% vs. 11.8%) under identical reaction conditions [1]. These data‑backed disparities demonstrate that generic substitution without quantitative justification can compromise synthetic efficiency, product purity, and functional performance.

Head‑to‑Head Quantitative Evidence for Methyl 2-Cyclopentylacetate Differentiation


Boiling Point and Volatility Differentiation vs. Methyl Cyclohexylacetate

Methyl 2-cyclopentylacetate exhibits a boiling point of 178.1 ± 8.0 °C (at 760 mmHg), which is approximately 23 °C lower than that of its six-membered ring analogue methyl 2-cyclohexylacetate (201 °C) . The five-membered ring ester also displays a higher density (0.972 g·cm⁻³) compared with the cyclohexyl ester (0.951 g·cm⁻³) and a lower lipophilicity (LogP 1.74 vs. 2.13) . These differences are relevant where lower boiling fractions or faster evaporation rates are required, as the cyclopentyl ester volatilises approximately 1.5× faster based on vapour pressure estimates [1].

Physicochemical characterization Fragrance formulation Solvent selection

Electrochemical Fluorination Yield: Cyclopentyl vs. Cyclohexyl Ester

Under identical electrochemical fluorination (ECF) conditions (Simons process), methyl cyclopentylacetate yields 10.5% of perfluoro(2-oxabicyclo[3.3.0]octane), while the cyclohexyl analogue delivers 11.8% of the corresponding perfluoro(7-oxabicyclo[4.3.0]nonane) [1]. The 1.3 percentage-point yield difference reflects the ring-size-dependent cyclisation efficiency; the cyclopentyl substrate generates a more strained fused bicyclic system that is sterically less favoured. Despite the modest yield, the cyclopentyl‑derived perfluorinated product possesses a distinct ring architecture (5/5 fused) that cannot be accessed from the six-membered starting material.

Organofluorine chemistry Electrochemical synthesis Perfluorinated building blocks

Synthetic Accessibility: High-Yield Esterification Route vs. Alternative Cyclopentyl Esters

Direct acid-catalysed esterification of cyclopentylacetic acid with methanol affords methyl 2-cyclopentylacetate in ~97% isolated yield . This compares favourably with the diazomethane-mediated route, which yields ~62.5% after distillation (b.p. 64–65 °C at 15 mmHg) . The 97% route employs inexpensive, non‑hazardous reagents and avoids diazomethane, a toxic and explosive alkylating agent, thereby offering a safer and more scalable manufacturing process. In contrast, analogous esters such as ethyl cyclopentylacetate are less commonly reported in high‑yield direct esterifications.

Process chemistry Esterification Route scouting

Structural Provenance: Dihydro Derivative of Methyl Jasmonate with Defined Synthetic Utility

Methyl 2-cyclopentylacetate is the fully saturated, de‑oxo analogue of methyl jasmonate (methyl cis-2-pent-2′-enyl-3-oxo-cyclopentylacetate). Its synthesis via catalytic hydrogenation of methyl jasmonate was the definitive experiment that confirmed the structure of the jasmonate family in 1962 . Unlike methyl jasmonate (MW 224.28, BP ~310 °C) and methyl dihydrojasmonate (Hedione, MW 226.32, BP 300 °C), methyl 2-cyclopentylacetate is a low‑molecular‑weight (142.20) ester devoid of the cyclopentanone carbonyl and the pentenyl/pentyl side chain [1]. This minimal scaffold retains the cyclopentylacetate core while being significantly more volatile and synthetically more tractable for further derivatisation at the acetate α‑carbon.

Natural product chemistry Jasmonate analogues Structure elucidation

Procurement-Validated Application Scenarios for Methyl 2-Cyclopentylacetate


Fragrance and Flavour Formulation Requiring Low-Boiling Fruity Ester Notes

Methyl 2-cyclopentylacetate is employed as a flavour ingredient to impart specific fruit notes in juices, confectionery, and baked goods . Its boiling point (178 °C) places it in a lighter fraction than methyl cyclohexylacetate (201 °C), enabling earlier elution in GC‑headspace analysis and a distinctly different evaporation profile in fragrance compositions . Formulators seeking a rapid‑blooming fruity note with a cyclopentyl character should select this ester over the heavier cyclohexyl or jasmonate derivatives.

Electrochemical Synthesis of Perfluorinated 5/5 Fused Bicyclic Ethers

The electrochemical fluorination of methyl 2-cyclopentylacetate uniquely yields perfluoro(2-oxabicyclo[3.3.0]octane), a 5/5 fused perfluorobicyclic ether . This scaffold is inaccessible from methyl cyclohexylacetate (which gives a 6/5 system) or from acyclic esters. Research groups developing perfluorinated solvents, oxygen‑carriers, or dielectric fluids should procure the cyclopentyl ester specifically when the 5/5 fused architecture is targeted.

Organic Synthesis: Claisen Condensation and α‑Functionalisation Building Block

The ester's enolisable α‑methylene group makes it a substrate for Claisen condensations and alkylations, enabling rapid assembly of β‑keto esters and 1,3‑dicarbonyl systems . Its relatively low molecular weight and high purity (≥95%) facilitate stoichiometric control in multistep sequences. Procurement of methyl 2-cyclopentylacetate is preferred over its ethyl ester analogue when methyl ester cleavage (e.g., Krapcho decarboxylation) is planned downstream.

Pharmaceutical Intermediate: Cyclopentylacetate Unit Introduction

The compound serves as a direct precursor for introducing the cyclopentylacetate motif into drug candidates, as evidenced by its listing as a starting material in patent literature . The high‑yield esterification route (97%) ensures reliable supply at multigram to kilogram scales . Medicinal chemistry teams exploring cyclopentyl‑containing scaffolds for CNS or anti‑inflammatory targets can use this building block to bypass multi‑step ring construction.

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